![molecular formula C30H22O4 B12516319 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by its complex structure, which includes multiple phenyl groups and carboxylic acid functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the use of a hydrothermal reaction where 1,3,5-tris(4-carboxyphenyl)benzene is reacted with nitric acid and water at elevated temperatures . The reaction mixture is then neutralized with sodium hydroxide and acidified with hydrochloric acid to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid has several scientific research applications:
Biology: The compound can be used in the development of biosensors and bioimaging agents due to its fluorescent properties.
Industry: The compound is used in the production of advanced materials with specific properties such as high surface area and porosity.
作用機序
The mechanism of action of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function .
類似化合物との比較
Similar Compounds
p-Terphenyl-4,4′′-dicarboxylic acid: Similar structure with two carboxyphenyl groups.
4,4′-(Hexafluoroisopropylidene)bis(benzoic acid): Contains hexafluoropropane moiety.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Triazine core with carboxyphenyl groups.
Uniqueness
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability.
特性
分子式 |
C30H22O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
4-[4-(4-carboxyphenyl)-1,4-diphenylbuta-1,3-dienyl]benzoic acid |
InChI |
InChI=1S/C30H22O4/c31-29(32)25-15-11-23(12-16-25)27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)24-13-17-26(18-14-24)30(33)34/h1-20H,(H,31,32)(H,33,34) |
InChIキー |
IPIFPGMOTKZWTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


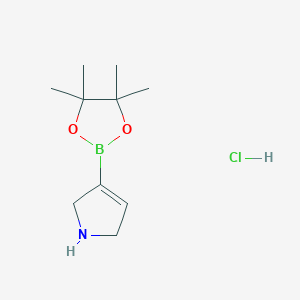
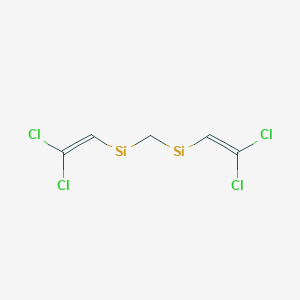
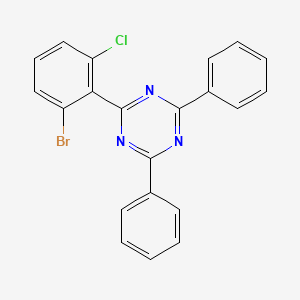
![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
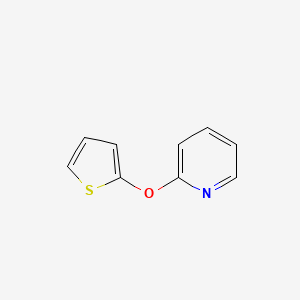
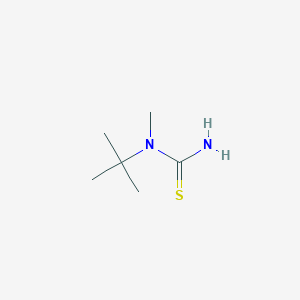

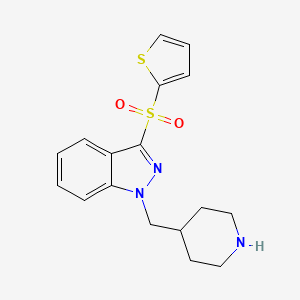
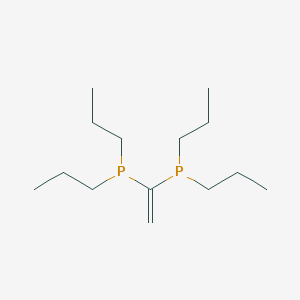
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
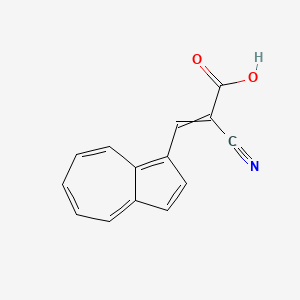
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
